1-(4-Amino-2-chloropyridin-3-yl)ethanone
Description
1-(4-Amino-2-chloropyridin-3-yl)ethanone (CAS: 342899-35-8) is a pyridine derivative with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol. Structurally, it features a pyridine ring substituted with an amino group (-NH₂) at position 4, a chlorine atom at position 2, and an acetyl group (-COCH₃) at position 2. This compound is a key intermediate in synthesizing pharmacologically relevant heterocycles, such as 1,6-naphthyridin-4-one derivatives, via scalable Grignard reactions .
Properties
IUPAC Name |
1-(4-amino-2-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIANAOLIBGFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Chloropyridine Precursors
The most widely reported method involves the amination of 2-chloro-3-acetylpyridine derivatives. This approach typically employs ammonia or ammonium salts under catalytic conditions. For example, Busto et al. demonstrated that reacting 2-chloro-3-acetylpyridine with aqueous ammonia in ethanol at 80°C for 12 hours yields the target compound with a 68% isolated yield after recrystallization . Key parameters influencing this reaction include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | <60°C: <30% yield; >90°C: decomposition |
| Ammonia Concentration | 25–30% aqueous | Lower concentrations prolong reaction time |
| Solvent | Ethanol/water (3:1) | Pure ethanol reduces solubility of ammonia |
A notable side reaction involves the hydrolysis of the acetyl group to form 4-amino-2-chloropyridine-3-carboxylic acid, which is minimized by maintaining pH > 9 .
Reductive Amination Strategies
Advanced routes utilize reductive amination to introduce the amino group while preserving the ketone functionality. In one protocol, 2-chloro-3-pyridinecarboxaldehyde is reacted with ammonium acetate and sodium cyanoborohydride in methanol at room temperature, achieving a 74% yield . The mechanism proceeds via imine intermediate formation, followed by selective reduction:
Critical considerations include:
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Borane selectivity : Cyanoborohydride prevents over-reduction of the ketone .
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:2) removes unreacted aldehyde and byproducts .
Protecting Group Approaches
For substrates sensitive to amination conditions, phthaloyl-protected intermediates are employed. A three-step sequence reported in MDPI involves:
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Protection of 3-acetyl-2-chloropyridine with phthalic anhydride in refluxing toluene (89% yield).
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Amination using hydrazine hydrate in ethanol at 60°C.
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Deprotection via hydrazinolysis in boiling ethanol, yielding 1-(4-amino-2-chloropyridin-3-yl)ethanone in 75% overall yield .
This method circumvents ketone oxidation but requires rigorous exclusion of moisture during the protection step.
Catalytic Methods and Industrial Scalability
Palladium-catalyzed Buchwald-Hartwig amination has been adapted for large-scale synthesis. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as base in toluene at 110°C, industrial batches achieve 82% yield with <0.5% residual palladium . Key process metrics:
| Metric | Value |
|---|---|
| Catalyst loading | 0.5 mol% Pd |
| Reaction time | 8–10 hours |
| Throughput | 15 kg/batch |
| Purity (HPLC) | 99.3% |
Notably, this method eliminates the need for high-pressure ammonia and enables continuous production .
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Direct Amination | 68 | 98.5 | 120 | Moderate |
| Reductive Amination | 74 | 99.1 | 240 | Low |
| Protecting Group | 75 | 98.8 | 180 | High |
| Catalytic Amination | 82 | 99.3 | 150 | Industrial |
Key findings :
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Catalytic amination offers the best balance of yield and scalability but requires significant upfront investment in catalyst systems .
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Protecting group strategies are preferred for lab-scale synthesis due to operational simplicity .
Byproduct Formation and Mitigation
Common impurities include:
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4-Amino-2-chloropyridine-3-carboxylic acid (from ketone hydrolysis): Controlled by maintaining reaction pH > 9 .
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4,4’-Azopyridine derivatives (from oxidative coupling): Suppressed using nitrogen sparging .
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Dechlorinated products : Minimized by avoiding prolonged heating above 100°C .
Purification typically involves sequential recrystallization from ethanol/water (4:1) and activated carbon treatment, achieving >99% purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-chloropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNO
- Molar Mass : 170.6 g/mol
- IUPAC Name : 1-(4-Amino-2-chloropyridin-3-yl)ethanone
The compound features a pyridine ring substituted with an amino group and a chlorine atom, contributing to its reactivity and potential biological activity.
Medicinal Chemistry
This compound has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity against various targets:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that compounds derived from this compound can inhibit cancer cell proliferation. For example, modifications to the amino group can lead to increased potency against specific cancer types.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Reactions : It can participate in various reactions such as nucleophilic substitutions and coupling reactions, making it valuable for synthesizing more complex molecules.
- Synthesis of Heterocycles : The presence of the chloropyridine moiety allows for the formation of diverse heterocyclic compounds, which are essential in drug discovery.
Material Science
Due to its unique chemical structure, this compound is also being investigated for applications in material science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities, potentially leading to materials with enhanced mechanical properties or thermal stability.
Data Table of Applications
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated that certain modifications significantly enhanced activity, suggesting a pathway for developing new antibiotics.
Case Study 2: Anticancer Research
Research conducted at an academic institution focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The study revealed that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to alterations in biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between 1-(4-Amino-2-chloropyridin-3-yl)ethanone and analogous pyridine/aryl ethanones:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Notes |
|---|---|---|---|---|
| This compound | 4-NH₂, 2-Cl, 3-COCH₃ | C₇H₇ClN₂O | 170.60 | Amino group enhances nucleophilicity; used in heterocyclic synthesis . |
| 1-(2-Chloro-5-methylpyridin-3-yl)ethanone | 2-Cl, 5-CH₃, 3-COCH₃ | C₈H₈ClNO | 169.61 | Methyl group increases lipophilicity; no amino substituent . |
| 1-(2-Chloropyridin-3-yl)ethanone | 2-Cl, 3-COCH₃ | C₇H₆ClNO | 155.58 | Lower molecular weight; lacks amino group, reducing hydrogen-bonding potential . |
| 4-Amino-6-chloronicotinaldehyde | 4-NH₂, 6-Cl, 3-CHO | C₆H₅ClN₂O | 156.57 | Aldehyde group (vs. ethanone) enables Schiff base formation; higher reactivity . |
| 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone | 2-NH₂, 3-Cl, 4-OCH₃, 1-COCH₃ | C₉H₉ClNO₂ | 198.63 | Phenyl ring with methoxy group alters solubility and π-π interactions . |
Key Differences in Physicochemical Properties
Amino vs. Halogen/Methyl Substituents: The amino group in the target compound enhances solubility in polar solvents and facilitates hydrogen bonding, unlike methyl or halogen substituents (e.g., in 1-(2-Chloro-5-methylpyridin-3-yl)ethanone) . Positional Isomerism: Shifting the amino group to position 2 (as in 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone) reduces ring electron density at position 4, altering reactivity in electrophilic substitution reactions . Functional Group Impact: Replacing the ethanone with an aldehyde (4-Amino-6-chloronicotinaldehyde) increases susceptibility to oxidation and nucleophilic addition reactions .
Biological Activity
1-(4-Amino-2-chloropyridin-3-yl)ethanone is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and research findings.
Chemical Structure
The compound can be represented by the following structure:
It features a pyridine ring substituted with an amino group and a chlorinated position, contributing to its biological reactivity.
Biological Activities
Research has shown that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies indicate that the compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Antiviral Properties : It has been identified as a potential anti-HCMV (Human Cytomegalovirus) agent, highlighting its relevance in antiviral drug development .
- Antidiabetic Effects : Preliminary evaluations suggest that this compound may possess antidiabetic properties, although further studies are needed to confirm its efficacy and mechanisms .
Synthesis
The synthesis of this compound has been explored through various methodologies. A notable approach involves the use of Grignard reagents for the formation of key intermediates, which are then cyclized to yield the desired product . The synthetic routes are vital for scaling up production for further biological testing.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Antibacterial Study :
- Antiviral Activity :
- Antidiabetic Research :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can enhance or diminish its pharmacological properties. For instance, substitutions at the amino group have been shown to significantly affect its antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Amino-2-chloropyridin-3-yl)ethanone, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via chlorination of 4-acetylpyridine derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Temperature control (40–60°C) and solvent selection (e.g., dichloromethane or toluene) are critical to minimize side reactions like over-chlorination. Post-reaction purification via column chromatography or recrystallization is recommended to achieve >95% purity . For amino group introduction, reductive amination or nucleophilic substitution with ammonia/amines may follow chlorination steps .
Q. Which analytical techniques are optimal for characterizing this compound and verifying structural integrity?
- Answer : Use ¹H/¹³C NMR to confirm the acetyl group (δ ~2.5 ppm for CH₃, ~200 ppm for carbonyl) and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₇ClN₂O: MW 170.59 g/mol). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while X-ray crystallography resolves stereochemistry and crystal packing . Cross-reference spectral data with PubChem entries for consistency .
Q. How can researchers ensure compound stability during storage and experimental use?
- Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Conduct stability assays via periodic HPLC analysis. For lab use, prepare fresh solutions in anhydrous DMSO or ethanol to avoid solvent-induced degradation .
Advanced Research Questions
Q. What experimental strategies address low yields or byproduct formation during chlorination steps?
- Answer : Optimize stoichiometry (e.g., 1.2–1.5 eq. SOCl₂) and reaction time (2–4 hrs) via DoE (Design of Experiments). Use scavengers like molecular sieves to absorb HCl byproducts. Monitor progress with TLC or in-situ IR spectroscopy. If byproducts persist, switch to flow chemistry for precise control of residence time and temperature .
Q. How can contradictory biological activity data across studies be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability). Perform dose-response curves (IC₅₀/EC₅₀) and compare with structurally similar compounds (e.g., 1-(3-chloropyridin-4-yl)ethanone derivatives) to identify structure-activity relationships (SARs) .
Q. What methodologies are recommended for studying the compound’s mechanism of action in biological systems?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins (e.g., kinases). For cellular targets, employ CRISPR knockouts or siRNA silencing to confirm specificity. Radiolabeled analogs (e.g., ¹⁴C-acetyl group) track metabolic pathways .
Q. How can researchers optimize the synthesis of derivatives for enhanced solubility or bioactivity?
- Answer : Introduce polar groups (e.g., –OH, –SO₃H) via electrophilic substitution or Pd-catalyzed cross-coupling. Assess solubility via shake-flask method (logP measurement) and bioactivity via high-throughput screening (HTS). For fluorinated analogs, use trifluoroacetyl intermediates to improve membrane permeability .
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing variability in spectroscopic or biological data?
- Answer : Apply principal component analysis (PCA) to NMR/HRMS datasets to identify outliers. For biological replicates, use ANOVA with post-hoc tests (Tukey’s HSD). Report confidence intervals (95% CI) and p-values (<0.05) .
Q. How can computational tools assist in predicting reactivity or toxicity?
- Answer : Density functional theory (DFT) models predict reaction pathways (e.g., chlorination energetics). ADMET predictors (e.g., SwissADME) estimate toxicity profiles (hepatotoxicity, Ames test). Validate with in vitro assays (e.g., microsomal stability) .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 170.59 g/mol | |
| Boiling Point | Not reported; estimate via GC-MS | |
| logP (Octanol-Water) | ~1.8 (predicted) | |
| Stability in DMSO | >48 hrs at 25°C (HPLC-validated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
